molecular formula C9H8ClFO2 B13976413 Methyl 2-chloromethyl-5-fluorobenzoate

Methyl 2-chloromethyl-5-fluorobenzoate

Cat. No.: B13976413
M. Wt: 202.61 g/mol
InChI Key: GDHGUDJUXVYCMD-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)-5-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a chloromethyl group and a fluorine atom attached to a benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(chloromethyl)-5-fluorobenzoate typically involves the chloromethylation of methyl 5-fluorobenzoate. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .

Industrial Production Methods

Industrial production of methyl 2-(chloromethyl)-5-fluorobenzoate may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(chloromethyl)-5-fluorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups depending on the nucleophile used.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms of the ester group.

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)-5-fluorobenzoate depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or alteration of receptor function . The fluorine atom can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(chloromethyl)benzoate: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    Methyl 5-fluorobenzoate: Lacks the chloromethyl group, affecting its potential for nucleophilic substitution reactions.

    Methyl 2-(bromomethyl)-5-fluorobenzoate: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.

Uniqueness

Methyl 2-(chloromethyl)-5-fluorobenzoate is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzene ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

methyl 2-(chloromethyl)-5-fluorobenzoate

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3

InChI Key

GDHGUDJUXVYCMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)CCl

Origin of Product

United States

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